molecular formula C16H15ClOS B3023784 3'-Chloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-09-4

3'-Chloro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B3023784
CAS RN: 898781-09-4
M. Wt: 290.8 g/mol
InChI Key: UTDIBSPMPMQXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. For instance, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involved a crystal structure determination by single crystal X-ray diffraction, indicating a triclinic crystal system with specific molecular interactions such as hydrogen bonds and π-π interactions . Similarly, the compound 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized from di-2-thenoylmethane through a five-step process, leading to various derivatives through cycloaddition and other reactions . The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives also involved multiple steps, starting from 3-chloro-1-benzothiophene-2-carbonylchloride and proceeding through reactions with hydrazine hydrate and other reagents .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The crystal structure of the synthesized compounds often reveals planar conformations and specific dihedral angles between rings, as seen in the case of the compound with an imidazole ring almost perpendicular to the phenyl ring . The compound 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) was confirmed by X-ray diffraction studies to have a monoclinic space group and exhibited intramolecular hydrogen bonds contributing to its stability . The structure of 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride was determined by single-crystal X-ray diffraction, showing intramolecular hydrogen bonding and a nearly coplanar thienopyridine ring .

Chemical Reactions Analysis

The reactivity of synthesized compounds can lead to a variety of chemical reactions, forming new derivatives and products. For example, the reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with different reagents yielded benzo[c]thiophene derivatives . The compound 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol underwent condensation reactions to form a series of chalcones . Additionally, the attempted synthesis of flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate resulted in C-alkylation products instead of the desired aryl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and the nature of their chemical bonds. The compound TTCP's nonlinearity in third harmonic generation was confirmed by the NLO test using the Z-scan technique, and its optical transmission was studied through UV-visible spectral studies . The crystal and molecular structure studies provide insights into the stability and potential applications of these compounds, such as in the development of new materials with specific optical properties .

Safety and Hazards

Handling 3’-Chloro-3-(4-thiomethylphenyl)propiophenone requires caution. It’s important to use personal protective equipment, avoid contact with skin and eyes, and ensure adequate ventilation . More detailed safety information can be found in its Material Safety Data Sheet .

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDIBSPMPMQXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644374
Record name 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-09-4
Record name 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3'-Chloro-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3'-Chloro-3-(4-thiomethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.